molecular formula C21H18N2O3 B1651806 N-(3-benzamido-4-methoxyphenyl)benzamide CAS No. 13431-11-3

N-(3-benzamido-4-methoxyphenyl)benzamide

Cat. No.: B1651806
CAS No.: 13431-11-3
M. Wt: 346.4
InChI Key: HBQNWVNJOQSMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-(4-methoxy-1,3-phenylene)dibenzamide is an organic compound with the molecular formula C21H18N2O3 It is characterized by the presence of two benzamide groups attached to a central 4-methoxy-1,3-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-methoxy-1,3-phenylene)dibenzamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-(4-methoxy-1,3-phenylene)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or continuous chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-methoxy-1,3-phenylene)dibenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of N,N’-(4-hydroxy-1,3-phenylene)dibenzamide.

    Reduction: Formation of N,N’-(4-methoxy-1,3-phenylene)diamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(4-methoxy-1,3-phenylene)dibenzamide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(4-methoxy-1,3-phenylene)dibenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4-hydroxy-1,3-phenylene)dibenzamide
  • N,N’-(4-methyl-1,3-phenylene)dibenzamide
  • N,N’-(4-chloro-1,3-phenylene)dibenzamide

Uniqueness

N,N’-(4-methoxy-1,3-phenylene)dibenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

13431-11-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4

IUPAC Name

N-(3-benzamido-4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H18N2O3/c1-26-19-13-12-17(22-20(24)15-8-4-2-5-9-15)14-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

HBQNWVNJOQSMTE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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